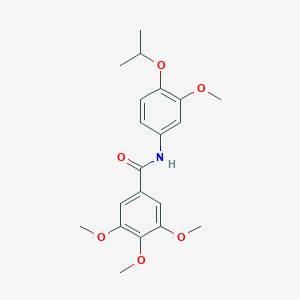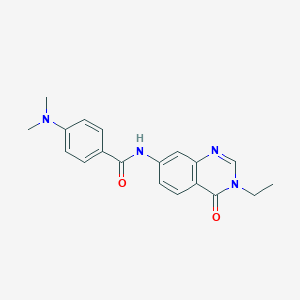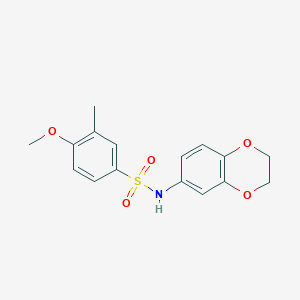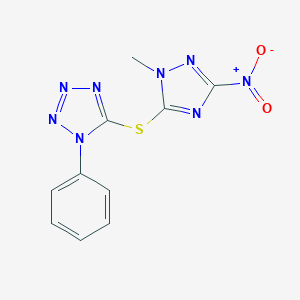![molecular formula C12H12BrCl2NO3 B263354 4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine, also known as BDM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. By inhibiting ACC, this compound prevents the synthesis of fatty acids, which are essential for the growth and proliferation of cancer cells. In addition, this compound has been shown to inhibit the activity of photosystem II in plants, which is essential for photosynthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound inhibits the synthesis of fatty acids, which leads to a decrease in cell growth and proliferation. In plants, this compound inhibits photosynthesis, which leads to a decrease in plant growth and development. This compound has also been shown to have herbicidal properties, which can be used for weed control in crops.
実験室実験の利点と制限
One advantage of using 4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine in lab experiments is its specificity for the enzyme ACC, which makes it a useful tool for studying the role of fatty acid synthesis in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine. One direction is the development of new herbicides based on this compound, which could be used for weed control in crops. Another direction is the development of new anti-cancer agents based on this compound, which could be used for the treatment of cancer. Additionally, the study of this compound could lead to a better understanding of the role of fatty acid synthesis in various biological processes.
合成法
4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine can be synthesized through a reaction between 2-bromo-4,6-dichlorophenol and morpholine in the presence of acetic anhydride. The reaction produces this compound as a white solid with a melting point of 100-103°C.
科学的研究の応用
4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to have herbicidal properties and can be used as a selective herbicide for weed control in crops. In medicine, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials.
特性
分子式 |
C12H12BrCl2NO3 |
|---|---|
分子量 |
369.03 g/mol |
IUPAC名 |
2-(2-bromo-4,6-dichlorophenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H12BrCl2NO3/c13-9-5-8(14)6-10(15)12(9)19-7-11(17)16-1-3-18-4-2-16/h5-6H,1-4,7H2 |
InChIキー |
YTNOLIWYRIAXFZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2Br)Cl)Cl |
正規SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)


![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


